Cas no 1022675-03-1 (N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide)
![N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide structure](https://ja.kuujia.com/scimg/cas/1022675-03-1x500.png)
N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide 化学的及び物理的性質
名前と識別子
-
- N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide
-
- MDL: MFCD00170614
- インチ: 1S/C20H22N2OS/c1-15-6-8-17(9-7-15)24-13-11-20(23)21-12-10-16-14-22-19-5-3-2-4-18(16)19/h2-9,14,22H,10-13H2,1H3,(H,21,23)
- InChIKey: NDTKHXXGDLIGPL-UHFFFAOYSA-N
- ほほえんだ: C(NCCC1C2=C(NC=1)C=CC=C2)(=O)CCSC1=CC=C(C)C=C1
N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | MS-10720-50MG |
N-[2-(1H-indol-3-yl)ethyl]-3-[(4-methylphenyl)sulfanyl]propanamide |
1022675-03-1 | >90% | 50mg |
£102.00 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1624982-1mg |
N-(2-(1H-indol-3-yl)ethyl)-3-(p-tolylthio)propanamide |
1022675-03-1 | 98% | 1mg |
¥445 | 2023-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1624982-10mg |
N-(2-(1H-indol-3-yl)ethyl)-3-(p-tolylthio)propanamide |
1022675-03-1 | 98% | 10mg |
¥945 | 2023-03-01 | |
abcr | AB160595-1 g |
N-(2-Indol-3-ylethyl)-3-(4-methylphenylthio)propanamide |
1022675-03-1 | 1g |
€211.30 | 2023-03-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1624982-20mg |
N-(2-(1H-indol-3-yl)ethyl)-3-(p-tolylthio)propanamide |
1022675-03-1 | 98% | 20mg |
¥1396 | 2023-03-01 | |
abcr | AB160595-10 g |
N-(2-Indol-3-ylethyl)-3-(4-methylphenylthio)propanamide |
1022675-03-1 | 10g |
€482.50 | 2023-03-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1624982-5mg |
N-(2-(1H-indol-3-yl)ethyl)-3-(p-tolylthio)propanamide |
1022675-03-1 | 98% | 5mg |
¥637 | 2023-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1624982-2mg |
N-(2-(1H-indol-3-yl)ethyl)-3-(p-tolylthio)propanamide |
1022675-03-1 | 98% | 2mg |
¥504 | 2023-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1624982-25mg |
N-(2-(1H-indol-3-yl)ethyl)-3-(p-tolylthio)propanamide |
1022675-03-1 | 98% | 25mg |
¥1228 | 2023-03-01 | |
Key Organics Ltd | MS-10720-20MG |
N-[2-(1H-indol-3-yl)ethyl]-3-[(4-methylphenyl)sulfanyl]propanamide |
1022675-03-1 | >90% | 20mg |
£76.00 | 2023-03-01 |
N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide 関連文献
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Fei Bu,Shou-Jun Xiao CrystEngComm, 2010,12, 3385-3387
N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamideに関する追加情報
Comprehensive Overview of N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide (CAS No. 1022675-03-1)
The compound N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide, identified by its CAS No. 1022675-03-1, is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique structural framework combining an indole moiety with a thioether linkage, making it a subject of interest for its potential biological activities. Researchers are particularly intrigued by its possible applications in neuropharmacology and cancer therapeutics, given the prevalence of indole derivatives in drug discovery.
In recent years, the scientific community has shown growing interest in sulfur-containing compounds due to their diverse pharmacological properties. The 4-methylphenylsulfanyl group in this molecule enhances its lipophilicity, which could improve membrane permeability—a critical factor in drug bioavailability. This aligns with current trends in medicinal chemistry, where optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties is a key focus. Additionally, the indole-3-ethyl side chain is structurally analogous to neurotransmitters like serotonin, suggesting potential CNS (Central Nervous System) applications.
The synthesis of CAS No. 1022675-03-1 typically involves multi-step organic reactions, including amide coupling and thioether formation. These methods are widely discussed in peer-reviewed journals, reflecting the compound's relevance in modern organic synthesis. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to confirm its purity and structural integrity, ensuring compliance with Good Laboratory Practices (GLP).
From a commercial perspective, N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide is often sourced by research institutions and pharmaceutical companies exploring novel small-molecule therapeutics. Its mechanism of action remains under investigation, but preliminary studies suggest interactions with enzyme targets such as kinases or GPCRs (G-Protein Coupled Receptors). This aligns with the broader industry shift toward targeted therapy and precision medicine.
Environmental and safety profiles of this compound are also critical considerations. While not classified as hazardous, proper handling protocols should be followed to minimize risks associated with chemical exposure. Regulatory frameworks like REACH and FDA guidelines provide standardized approaches for its safe use in preclinical studies.
In summary, CAS No. 1022675-03-1 represents a promising candidate for further scientific exploration. Its hybrid structure bridges gaps between heterocyclic chemistry and biologically active compounds, offering avenues for innovation in drug design. As research progresses, this molecule may emerge as a cornerstone in developing next-generation therapeutic agents.
1022675-03-1 (N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide) 関連製品
- 895650-59-6(N-(4-fluorophenyl)-2-6-methyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide)
- 2094-03-3(3'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid)
- 887872-87-9(N-(4-methoxyphenyl)-3-(2-nitrobenzamido)-1-benzofuran-2-carboxamide)
- 2219374-02-2(3-bromo-5-chloro-1-methyl-1H-pyrazolo4,3-dpyrimidin-7-amine)
- 91416-87-4(5-Iodo-N,N-Dimethylpyrazin-2-Amine)
- 2680721-43-9(tert-butyl N-benzyl-N-(2-chloroquinazolin-4-yl)carbamate)
- 956205-85-9((1E)-1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N-(3,4-dichlorophenyl)methanimine)
- 674305-60-3(2-(6-amino-2-{2-(2-hydroxyethoxy)ethylamino}-5-nitropyrimidin-4-yl)aminoethan-1-ol)
- 1806197-16-9(2-(Difluoromethyl)-5-fluoro-4-(trifluoromethoxy)pyridine-3-methanol)
- 9002-98-6(Polyethylenimine)
